molecular formula C42H40N8O B12728038 1H-Benzimidazole-5-carboximidamide, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl- CAS No. 216503-06-9

1H-Benzimidazole-5-carboximidamide, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-

Cat. No.: B12728038
CAS No.: 216503-06-9
M. Wt: 672.8 g/mol
InChI Key: GXGKGYYPDUFTLY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzimidazole core, a furan ring, and cyclopentyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) typically involves multiple steps. One common method starts with the preparation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) stands out due to its unique combination of a benzimidazole core, a furan ring, and cyclopentyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

216503-06-9

Molecular Formula

C42H40N8O

Molecular Weight

672.8 g/mol

IUPAC Name

N-cyclopentyl-2-[4-[5-[4-[6-(N-cyclopentylcarbamimidoyl)-1H-benzimidazol-2-yl]phenyl]furan-2-yl]phenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C42H40N8O/c43-39(45-31-5-1-2-6-31)29-17-19-33-35(23-29)49-41(47-33)27-13-9-25(10-14-27)37-21-22-38(51-37)26-11-15-28(16-12-26)42-48-34-20-18-30(24-36(34)50-42)40(44)46-32-7-3-4-8-32/h9-24,31-32H,1-8H2,(H2,43,45)(H2,44,46)(H,47,49)(H,48,50)

InChI Key

GXGKGYYPDUFTLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=N)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=CC=C(O5)C6=CC=C(C=C6)C7=NC8=C(N7)C=C(C=C8)C(=N)NC9CCCC9

Origin of Product

United States

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